methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound combining pyrazole, thienopyridine, and ester functionalities. Its synthesis involves multi-step reactions, including amidation and cyclization processes, to achieve the fused thienopyridine core. The hydrochloride salt form enhances solubility for pharmacological applications.
Properties
IUPAC Name |
methyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S.ClH/c1-10-8-12(21-23(10)6)15(24)20-16-13(17(25)26-7)11-9-18(2,3)22-19(4,5)14(11)27-16;/h8,22H,9H2,1-7H3,(H,20,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGVUGFOCYFSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thieno[2,3-c]pyridine ring system. Key reagents such as hydrazines, aldehydes, and sulfur-containing compounds are used in these steps. The final product is obtained by esterification and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and thieno[2,3-c]pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with potential biological activities .
Scientific Research Applications
Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound 1 : Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate ()
- Core Structure: Triazolopyrimidine vs. thienopyridine.
- Functional Groups : Hydroxyphenyl and ester groups vs. pyrazole-amido and tetramethyl substituents.
- Key Data :
Compound 2 : Poly(ethylene glycol) diacrylate (PEGDA) ()
- The target compound’s hydrochloride form may align with drug development workflows requiring solubility in hydrogel-based systems .
Pharmacological and Analytical Insights
- Spectroscopic Comparison: IR Spectroscopy: Both compounds exhibit C=O stretches (~1666 cm⁻¹ in Compound 1 vs. expected ~1680 cm⁻¹ for the target’s ester and amide groups). 1H-NMR: Compound 1 shows aromatic proton multiplicity (6.99–8.12 ppm), whereas the target compound’s tetramethyl and thienopyridine groups would display distinct alkyl and heteroaromatic signals.
Limitations in Current Evidence
- No direct pharmacological or synthetic data for the target compound are available in the provided sources.
- and focus on unrelated compounds (triazolopyrimidines and hydrogels), necessitating extrapolation for comparison.
Biological Activity
Methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex heterocyclic compound notable for its diverse biological activities. This compound integrates a pyrazole ring and a thieno[2,3-c]pyridine structure, which are known for their pharmacological significance. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 427.0 g/mol. Its structure includes multiple methyl groups and unique heteroatoms that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H27ClN4O3S |
| Molecular Weight | 427.0 g/mol |
| CAS Number | 1329871-88-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in key cellular pathways. The exact mechanisms are still under investigation but may include:
- Enzyme Inhibition : Interaction with enzymes leading to altered metabolic pathways.
- Receptor Binding : Modulation of receptor activity affecting cellular signaling.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), A549 (lung carcinoma).
- IC50 Values : The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.
Mechanisms of Antitumor Activity
The compound's anticancer effects may involve:
- Induction of Apoptosis : Enhanced levels of apoptotic markers such as caspase-3.
- Cell Cycle Arrest : Disruption of cell cycle progression in cancer cells.
Study 1: Antitumor Evaluation
In a study published in ACS Omega, compounds similar to this compound were evaluated for their anticancer properties. The study reported:
- Cytotoxicity Assay : Compounds showed good-to-excellent activity against HepG2 cells with significant apoptosis induction.
Study 2: Enzymatic Assays
Another study focused on the compound's interaction with various enzymes:
- Enzyme Targets : Potential inhibition of monoamine oxidase (MAO) isoforms was observed.
Comparative Analysis with Similar Compounds
This compound was compared with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Methyl Pyrazole | Anticancer | Varies by derivative |
| Thieno[2,3-c]pyridine Derivatives | Enzyme Inhibition | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
